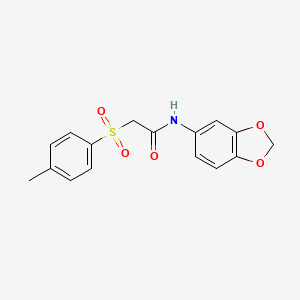

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-11-2-5-13(6-3-11)23(19,20)9-16(18)17-12-4-7-14-15(8-12)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUXTDYCVVXFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonyl derivatives or substituted acetamides.

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula:

- Molecular Formula : CHN OS

- Molecular Weight : 347.4 g/mol

Physical Properties

The compound exhibits properties typical of sulfonamide derivatives, which often include good solubility in organic solvents and moderate stability under physiological conditions.

Anticancer Activity

Recent studies have highlighted the potential of N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide as an anticancer agent. Its structure allows for interaction with specific biological targets, particularly in inhibiting tyrosine kinases associated with cancer progression. For instance, compounds with similar benzodioxole moieties have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Compounds containing the benzodioxole structure often exhibit activity against a range of pathogens, making them candidates for further investigation in the development of new antibiotics .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a selective inhibitor of certain kinases, which are crucial in signal transduction pathways that regulate cell growth and differentiation . Such inhibition could lead to therapeutic strategies for diseases where these pathways are dysregulated.

Polymer Development

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of similar compounds, researchers utilized N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazoline derivatives as a comparative framework. The results demonstrated that modifications to the benzodioxole structure significantly impacted potency against c-Src kinases, suggesting that similar modifications could enhance the efficacy of N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide .

Case Study 2: Antimicrobial Testing

A series of tests conducted on related compounds revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The benzodioxole moiety was identified as a critical structural feature contributing to this activity, indicating that N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide may exhibit similar effects .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the sulfonylacetamide group can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing substituent variations, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Key Findings and Analysis

Substituent-Driven Functional Diversity: The tosyl group in the target compound contrasts with the 2,6-dichlorobenzamide in Alda-1. MRE 2029-F20’s pyrazolyloxy-purine chain introduces hydrogen-bonding capacity and steric bulk, likely critical for adenosine receptor antagonism. The target compound’s simpler tosyl group lacks such complexity, suggesting divergent biological targets .

Benzodioxol Positioning :

- All compounds share the benzodioxol ring, but its substitution pattern varies. In the target compound and MRE 2029-F20, the benzodioxol is directly attached to the acetamide nitrogen, whereas Alda-1 uses a methylene spacer. This spacer may increase conformational flexibility, impacting interactions with enzymes like aldehyde dehydrogenase .

Biological Implications: Alda-1’s role in activating aldehyde dehydrogenase highlights the benzodioxol group’s compatibility with enzyme-binding sites. The target compound’s tosyl group might instead favor interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases) . MRE 2029-F20’s adenosine receptor antagonism underscores the importance of extended substituents for receptor subtype selectivity.

Physicochemical Properties :

- The target compound’s molecular weight (~333.4 g/mol) and moderate polarity position it within the "drug-like" space (Lipinski’s rule of five). In contrast, MRE 2029-F20’s higher molecular weight (~584.6 g/mol) may limit bioavailability without specialized delivery systems .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

- Chemical Formula : C₁₅H₁₅N₃O₃S

- Molecular Weight : 301.36 g/mol

Research indicates that compounds containing the benzodioxole structure often interact with various biological targets, including receptors and enzymes. The specific mechanisms for N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide include:

- Interaction with Auxin Receptors : Similar compounds have been shown to act as auxin receptor agonists, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa .

- Enzyme Inhibition : The sulfonamide group may provide inhibitory effects on certain enzymes involved in metabolic pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide and related compounds:

Case Studies and Research Findings

-

Auxin Receptor Activity :

A study investigated the effect of related compounds on root elongation in Arabidopsis thaliana. The compound HTS05309, structurally similar to N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide, demonstrated significant root growth promotion at concentrations of 1 and 5 μM compared to control groups . -

Antimicrobial Activity :

Another research highlighted the antimicrobial properties of benzodioxole derivatives. The sulfonamide component was noted to enhance the antibacterial efficacy against various strains of bacteria, providing a potential avenue for developing new antibiotics . -

Cytotoxicity in Cancer Models :

In vitro studies showed that N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.